Nor-Flunitrazepam-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

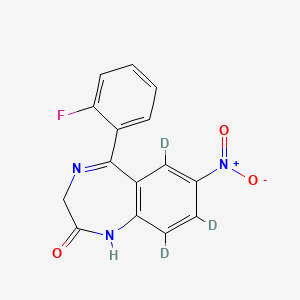

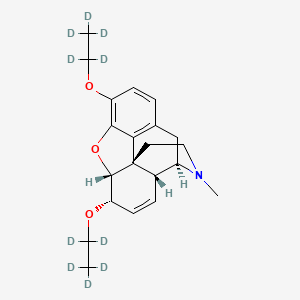

Nor-Flunitrazepam-d3 is a deuterated analog of Nor-Flunitrazepam, a derivative of Flunitrazepam. Flunitrazepam is a benzodiazepine used for its hypnotic, sedative, anxiolytic, and muscle relaxant properties. This compound is primarily used in scientific research, particularly in pharmacokinetic studies, due to its stable isotope labeling which allows for precise tracking in biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nor-Flunitrazepam-d3 involves the deuteration of Nor-Flunitrazepam. The process typically starts with the preparation of Nor-Flunitrazepam, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecular structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards for research applications.

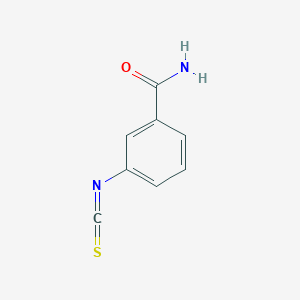

Analyse Des Réactions Chimiques

Types of Reactions

Nor-Flunitrazepam-d3 undergoes various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amino group.

Substitution: Halogenation or alkylation reactions.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate or chromium trioxide.

Reduction: Tin(II) chloride or hydrogenation with palladium catalysts.

Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while halogenation results in halogenated benzodiazepines.

Applications De Recherche Scientifique

Nor-Flunitrazepam-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of benzodiazepines in biological systems.

Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of benzodiazepines.

Drug Interaction Studies: Investigating interactions between benzodiazepines and other drugs.

Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.

Mécanisme D'action

Nor-Flunitrazepam-d3, like other benzodiazepines, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptors. This enhancement increases the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the benzodiazepine binding sites on the GABA-A receptors, which modulate the opening of chloride channels and hyperpolarize the neuronal membrane, preventing further excitation.

Comparaison Avec Des Composés Similaires

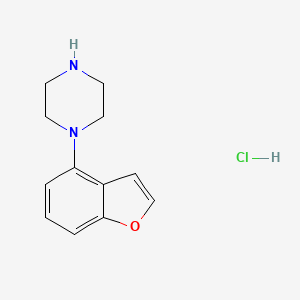

Nor-Flunitrazepam-d3 is compared with other benzodiazepines such as:

Flunitrazepam: The parent compound, known for its potent hypnotic and sedative effects.

Nitrazepam: Another nitro-benzodiazepine with similar pharmacological properties.

Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.

Clonazepam: Known for its anticonvulsant effects.

This compound is unique due to its deuterium labeling, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies.

Propriétés

Formule moléculaire |

C15H10FN3O3 |

|---|---|

Poids moléculaire |

302.27 g/mol |

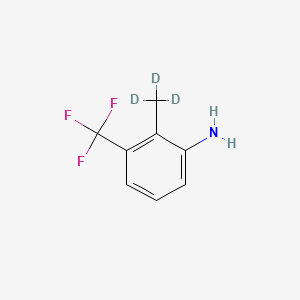

Nom IUPAC |

6,8,9-trideuterio-5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one |

InChI |

InChI=1S/C15H10FN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i5D,6D,7D |

Clé InChI |

KNGIGRDYBQPXKQ-CRSPMMAGSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C2=C1NC(=O)CN=C2C3=CC=CC=C3F)[2H])[N+](=O)[O-])[2H] |

SMILES canonique |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)

![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)

![(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanol](/img/structure/B13445295.png)